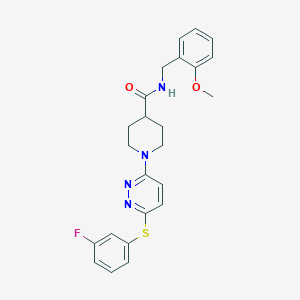
1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H25FN4O2S and its molecular weight is 452.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(6-((3-fluorophenyl)thio)pyridazin-3-yl)-N-(2-methoxybenzyl)piperidine-4-carboxamide is a synthetic compound that exhibits a complex molecular structure, which includes a piperidine ring, a pyridazine moiety, and a thioether linkage with a fluorinated phenyl group. This unique combination suggests potential for diverse biological activities, making it an interesting subject for medicinal chemistry research.
- Molecular Formula: C24H25FN4O2S
- Molecular Weight: 452.55 g/mol
- CAS Number: 1207033-80-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The binding affinity to these targets can modulate various biological pathways, including those involved in cell proliferation and apoptosis.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit significant activity against various biological targets:
1. Inhibition of Monoamine Oxidase (MAO)
Studies have shown that pyridazinone derivatives can act as potent inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is relevant in the treatment of neurodegenerative disorders like Alzheimer's disease. For instance, derivatives with similar structures demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition .
2. Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of pyridazine derivatives have been evaluated using various cancer cell lines. For example, certain derivatives exhibited IC50 values indicating selective cytotoxicity against tumor cells while sparing healthy fibroblast cells . This selectivity is crucial for developing therapeutic agents with minimal side effects.
Comparative Analysis of Biological Activity
| Compound | Target | IC50 Value (µM) | Selectivity | Reference |
|---|---|---|---|---|
| T6 | MAO-B | 0.013 | High | |
| T3 | MAO-A | 1.57 | Moderate | |
| Pyridazine Derivative X | Cancer Cells (HeLa) | 27.05 | Low |
Case Studies
Case Study 1: Neuroprotection
In a study focusing on neuroprotective effects, compounds similar to the target compound were shown to inhibit MAO-B activity effectively. This inhibition is associated with reduced oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .
Case Study 2: Anticancer Activity
Another investigation assessed the anticancer properties of pyridazine derivatives against various cancer cell lines, including lung and breast cancer. The findings revealed that these compounds could induce apoptosis in cancer cells while demonstrating lower toxicity towards normal cells .
特性
IUPAC Name |
1-[6-(3-fluorophenyl)sulfanylpyridazin-3-yl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2S/c1-31-21-8-3-2-5-18(21)16-26-24(30)17-11-13-29(14-12-17)22-9-10-23(28-27-22)32-20-7-4-6-19(25)15-20/h2-10,15,17H,11-14,16H2,1H3,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEVMGJISOBPJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=NN=C(C=C3)SC4=CC=CC(=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














